1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline
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Overview
Description
1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound known for its unique structural properties and applications in various fields. It is a ketone derivative with a complex molecular structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized using 85% phosphoric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the reaction type and conditions.
Scientific Research Applications
1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its use in fragrances and as a synthetic ketone.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another synthetic ketone used in perfumes and cosmetics.
Uniqueness
1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(1-acetyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-10-7-16-15(8-14(10)12(3)19)11(2)9-17(5,6)18(16)13(4)20/h7-8,11H,9H2,1-6H3 |
InChI Key |
DEEVSPZGWZENIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C(=O)C)C(=O)C)(C)C |
Origin of Product |
United States |
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